
(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid
描述
(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid is a boronic acid derivative with a complex structure that includes a piperidine ring, a sulfonyl group, and a methoxyphenyl group
作用机制
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is widely used in organic synthesis . This reaction allows for the formation of complex organic compounds, potentially affecting a wide range of biochemical pathways depending on the specific compounds synthesized.
Result of Action
The result of the action of (3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties.
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions, such as the presence of a base, the choice of solvent, and the temperature, can affect the efficiency of the transmetalation process .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Introduction of the Sulfonyl Group: The sulfonyl group is usually introduced via sulfonation reactions, where a sulfonyl chloride reacts with the piperidine derivative.
Attachment of the Methoxyphenyl Group: This step involves the coupling of a methoxyphenyl derivative with the piperidine-sulfonyl intermediate.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts.
相似化合物的比较
Similar Compounds
(3-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid: Lacks the methoxy group, which may affect its reactivity and applications.
(4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid: Similar structure but without the methoxyphenyl group, potentially altering its chemical properties.
Uniqueness
The presence of the methoxy group in (3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid distinguishes it from other similar compounds, potentially enhancing its solubility, reactivity, and binding properties. This unique structure may make it more suitable for specific applications in medicinal chemistry and materials science.
属性
IUPAC Name |
[3-(4-hydroxypiperidin-1-yl)sulfonyl-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO6S/c1-20-11-3-2-9(13(16)17)8-12(11)21(18,19)14-6-4-10(15)5-7-14/h2-3,8,10,15-17H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCLTUIHGJGQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



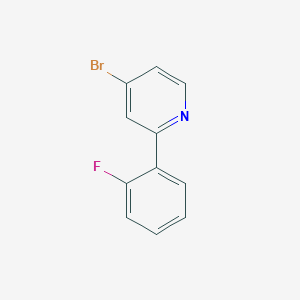
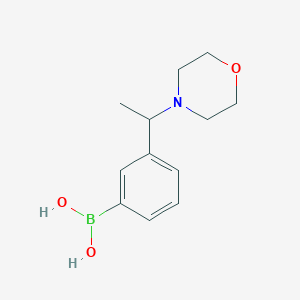
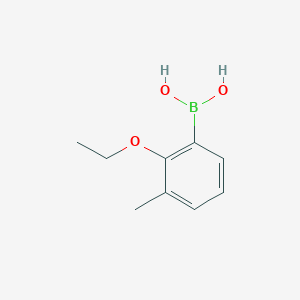
![(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride](/img/structure/B1408791.png)
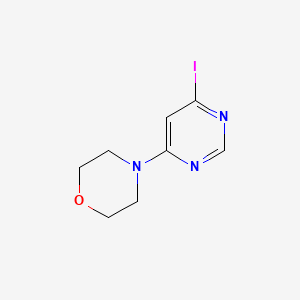

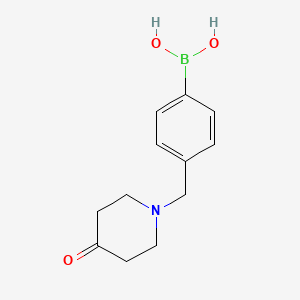
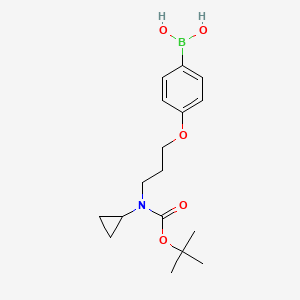
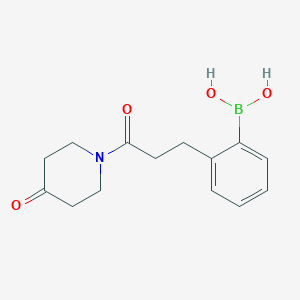
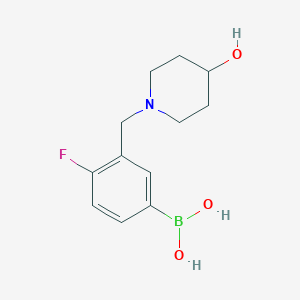
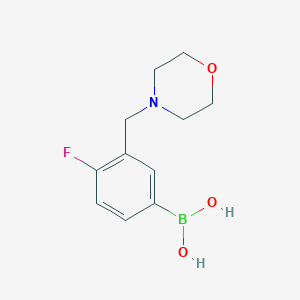
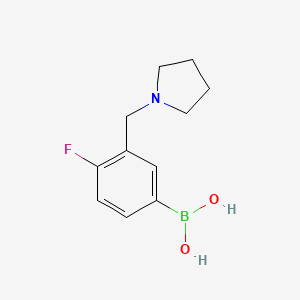
![6-Chlorothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1408806.png)
